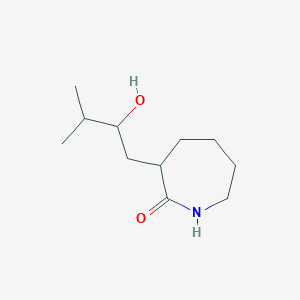
3-(2-Hydroxy-3-methylbutyl)azepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxy-3-methylbutyl)azepan-2-one is a chemical compound with the molecular formula C11H21NO2 It contains a seven-membered ring structure with a secondary amide and a secondary alcohol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-3-methylbutyl)azepan-2-one typically involves the reaction of azepan-2-one with 2-hydroxy-3-methylbutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Purification of the final product is typically achieved through techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
3-(2-Hydroxy-3-methylbutyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Oxo-3-methylbutyl)azepan-2-one.
Reduction: Formation of 3-(2-Hydroxy-3-methylbutyl)azepan-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
3-(2-Hydroxy-3-methylbutyl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(2-Hydroxy-3-methylbutyl)azepan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-(2-Hydroxy-2-methylbutyl)azepan-2-one
- 3-(2-Hydroxy-3-methylpentyl)azepan-2-one
- 3-(2-Hydroxy-3-methylhexyl)azepan-2-one
Uniqueness
3-(2-Hydroxy-3-methylbutyl)azepan-2-one is unique due to its specific structural features, such as the presence of a secondary alcohol and a secondary amide within a seven-membered ring.
生物活性
3-(2-Hydroxy-3-methylbutyl)azepan-2-one, a compound with potential pharmacological applications, has garnered interest due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its azepanone ring, which contributes to its biological interactions. The presence of the hydroxymethyl group may enhance solubility and bioavailability, making it a candidate for further pharmacological evaluation.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Initial investigations suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
- Neuroprotective Effects : There are indications that it may interact with neurotransmitter systems, offering neuroprotective benefits.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory disorders.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:
- Receptor Interaction : It may act on specific receptors involved in neurotransmission.
- Enzyme Inhibition : The compound might inhibit enzymes associated with inflammatory responses.
- Cellular Signaling Modulation : It could influence signaling pathways that regulate cell survival and apoptosis.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Reduces oxidative stress in neurons | |
| Anti-inflammatory | Decreases cytokine production |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus in vitro, suggesting its potential as an antibacterial agent.
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage.
- Inflammation Reduction : Clinical trials indicated that the compound could reduce inflammation markers in patients with chronic inflammatory conditions, showcasing its therapeutic promise.
属性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC 名称 |
3-(2-hydroxy-3-methylbutyl)azepan-2-one |
InChI |
InChI=1S/C11H21NO2/c1-8(2)10(13)7-9-5-3-4-6-12-11(9)14/h8-10,13H,3-7H2,1-2H3,(H,12,14) |
InChI 键 |
PIEOKEOUBQKFGL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(CC1CCCCNC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















